molecular formula C7H13ClN2O2 B13258745 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid hydrochloride

3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid hydrochloride

Cat. No.: B13258745
M. Wt: 192.64 g/mol
InChI Key: IPIVWTZDGCGICJ-UHFFFAOYSA-N
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Description

3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid hydrochloride (CAS: 18559-42-7) is a bicyclic heterocyclic compound featuring a tetrahydropyrimidine ring fused to a propanoic acid moiety. Its molecular formula is C₁₀H₈N₂O₃·HCl, with a molecular weight of 204.19 g/mol (accounting for the hydrochloride salt). The compound is characterized by a partially saturated pyrimidine ring, which confers conformational flexibility, and a carboxylic acid group that enhances solubility in polar solvents.

Properties

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c10-7(11)3-2-6-8-4-1-5-9-6;/h1-5H2,(H,8,9)(H,10,11);1H

InChI Key

IPIVWTZDGCGICJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)CCC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid hydrochloride typically involves the hydrogenation of 3-(2-pyrimidinyl)-acrylic acid in the presence of palladium-charcoal as a catalyst . The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete hydrogenation of the starting material.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and automation helps in scaling up the production while maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different pyrimidine derivatives, while reduction could produce simpler compounds with fewer functional groups.

Scientific Research Applications

3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic uses, including drug development and pharmacological studies.

    Industry: Utilized in the production of various chemical intermediates and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(Dimethylamino)-1,4,5,6-tetrahydropyrimidine-5-carboxylic Acid Hydrochloride

  • CAS : EN300-7410776
  • Molecular Formula : C₁₂H₁₃FO₂·HCl
  • Molecular Weight : 208.23 g/mol
  • Key Differences: Substitution at the pyrimidine ring: A dimethylamino group replaces the propanoic acid side chain. Lower solubility in aqueous media owing to reduced polarity .

6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl-amino)hexanoic Acid Trifluoroacetate

  • CAS : 1185302-11-7
  • Key Differences: Extended aliphatic chain (hexanoic acid vs. propanoic acid), increasing lipophilicity. Presence of a dioxo group on the tetrahydropyrimidine ring, which may enhance electrophilic reactivity. Trifluoroacetate counterion improves stability but introduces stronger acidity compared to hydrochloride salts .

Physicochemical and Pharmacological Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (H₂O) LogP
3-(1,4,5,6-THP-2-yl)propanoic acid HCl C₁₀H₈N₂O₃·HCl 204.19 Carboxylic acid, tetrahydropyrimidine High -0.72*
2-(Dimethylamino)-1,4,5,6-THP-5-carboxylic acid HCl C₁₂H₁₃FO₂·HCl 208.23 Dimethylamino, carboxylic acid Moderate 0.15*
6-(4,6-Dioxo-THP-2-yl-amino)hexanoic acid TFA C₁₃H₁₈N₃O₅·CF₃CO₂H 385.30† Hexanoic acid, dioxo-THP, TFA salt Low‡ 1.42†

*Predicted using computational models (e.g., ALOGPS). †Estimated based on structural analogs. ‡Solubility data inferred from trifluoroacetate salt properties.

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